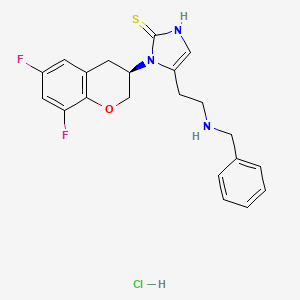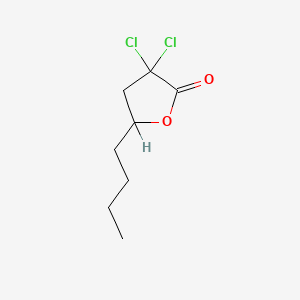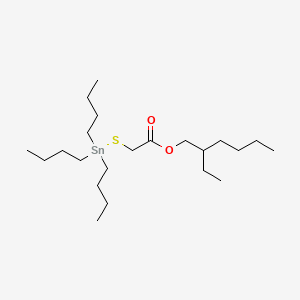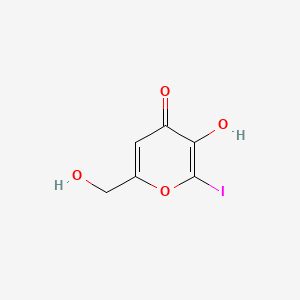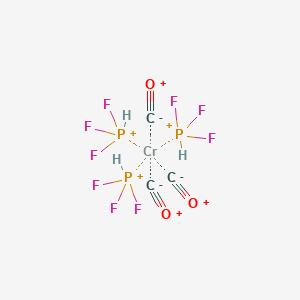
Chromium, tricarbonyltris(phosphorus trifluoride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, tricarbonyltris(phosphorus trifluoride) is a coordination compound with the formula C₃CrF₉O₃P₃. It is a complex of chromium with three carbonyl (CO) groups and three phosphorus trifluoride (PF₃) ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium, tricarbonyltris(phosphorus trifluoride) typically involves the reaction of chromium hexacarbonyl (Cr(CO)₆) with phosphorus trifluoride (PF₃) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds as follows:
[ \text{Cr(CO)}_6 + 3 \text{PF}_3 \rightarrow \text{Cr(CO)}_3(\text{PF}_3)_3 + 3 \text{CO} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of chromium, tricarbonyltris(phosphorus trifluoride) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and the use of specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium, tricarbonyltris(phosphorus trifluoride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as bromine or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or carbonyl compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) species, while reduction reactions may produce chromium(II) species. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chromium, tricarbonyltris(phosphorus trifluoride) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of chromium, tricarbonyltris(phosphorus trifluoride) involves its ability to coordinate with other molecules through its carbonyl and phosphorus trifluoride ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Chromium, tricarbonyltris(phosphorus trifluoride) can be compared with other similar compounds, such as:
Chromium hexacarbonyl (Cr(CO)₆): A similar chromium complex with six carbonyl ligands.
Chromium, tricarbonyltris(phosphine): A related compound with phosphine ligands instead of phosphorus trifluoride.
Chromium, tricarbonyltris(phosphorus trichloride): A compound with phosphorus trichloride ligands instead of phosphorus trifluoride.
The uniqueness of chromium, tricarbonyltris(phosphorus trifluoride) lies in its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other chromium complexes .
Eigenschaften
CAS-Nummer |
31616-43-0 |
|---|---|
Molekularformel |
C3H3CrF9O3P3+3 |
Molekulargewicht |
402.96 g/mol |
IUPAC-Name |
carbon monoxide;chromium;trifluorophosphanium |
InChI |
InChI=1S/3CO.Cr.3F3HP/c3*1-2;;3*1-4(2)3/h;;;;3*4H/q;;;;3*+1 |
InChI-Schlüssel |
VUWCYJOCQIOBEI-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



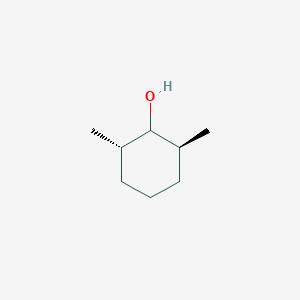

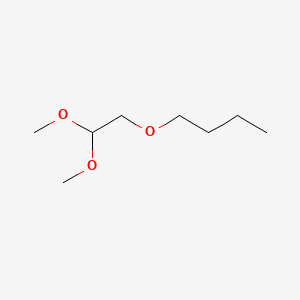

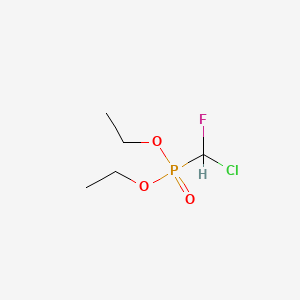
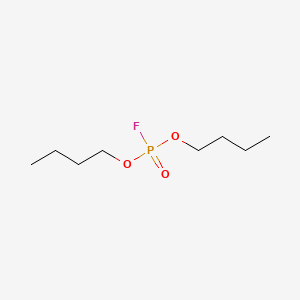
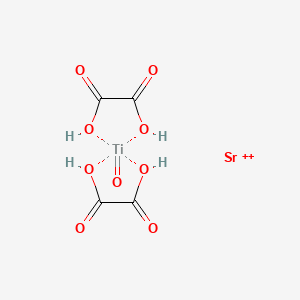
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)

